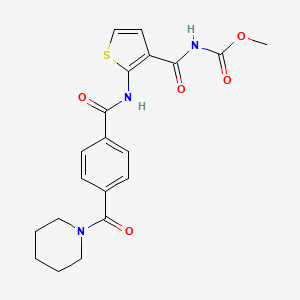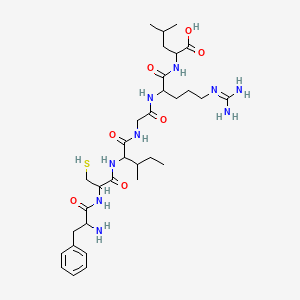
Ophiopogonside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ophiopogonside A is a naturally occurring compound derived from the plant Ophiopogon japonicus. It is a type of terpenoid, specifically a sesquiterpene, and has been found to possess significant anti-cancer activity . This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects .
準備方法
Ophiopogonside A is typically isolated from the roots of Ophiopogon japonicus. The preparation involves several steps:
Extraction: The roots are cut into small pieces and soaked in a solvent such as ethanol.
Separation: The mixture is subjected to processes like extraction, distillation, or solvent evaporation to separate the compound.
Purification: Techniques such as chromatography are used to purify this compound from other components.
化学反応の分析
Ophiopogonside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Ophiopogonside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and sesquiterpenes.
Biology: Researchers study its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound is investigated for its potential in treating various cancers, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, cosmetics, and health products
作用機序
The anti-cancer activity of Ophiopogonside A is primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It targets multiple molecular pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
類似化合物との比較
Ophiopogonside A is unique among sesquiterpenes due to its specific structure and pharmacological properties. Similar compounds include:
Ophiopogonin B: Another compound derived from Ophiopogon japonicus with similar anti-cancer properties.
Ophiopogonin D: Known for its anti-inflammatory and antioxidant activities.
Liriopesides B: Found in Liriope spicata, with notable anti-tumor effects.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and pathways.
特性
分子式 |
C26H44O10 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[2-[(3R,5R,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1 |
InChIキー |
CMWCOGXNTXNBEV-GOIGYIMQSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](CC2=C1CC[C@H]2C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |
正規SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)



![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)



![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

